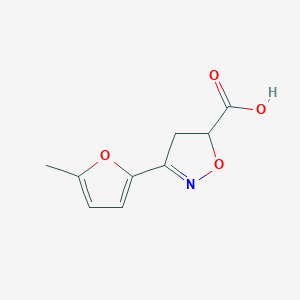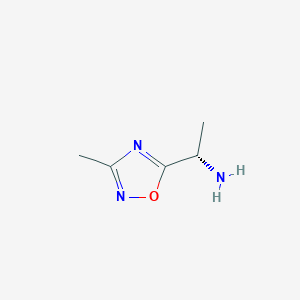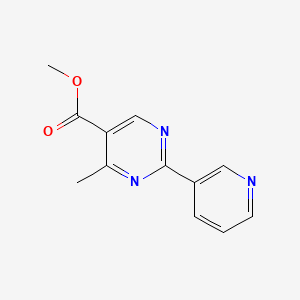
3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H8BrFO2 . It is related to “5-Bromo-2-fluorophenyl acetic acid” which has the molecular formula CHBrFO .
Synthesis Analysis
The synthesis of related compounds involves processes such as lithiation of 1-bromo-4-fluorobenzene, which is carried out with a lithium base in the presence of a solvent, to form (5-bromo-2-fluorophenyl)lithium . The compound “(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone” is obtained by an unreported synthetic method .Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its molecular formula C9H8BrFO2 . Related compounds such as “5-Bromo-2-fluorophenyl acetic acid” have a molecular formula of CHBrFO .Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.06 . It has a predicted boiling point of 330.8±27.0 °C and a predicted density of 1.606±0.06 g/cm3 . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
1,2-Oxazoles and their derivatives are significant in medicinal chemistry, exhibiting a broad range of biological activities. The oxazole moiety, for instance, is a core structure in various pharmacologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents (Sainsbury, 1991). The presence of halogens like bromine and fluorine can further modulate these properties by affecting the compound's bioavailability and metabolic stability, making them valuable for drug design and discovery.
Material Science and Organic Synthesis
Compounds featuring 1,2-oxazole rings are also explored for their potential applications in material science. For example, oxazole derivatives can be used in the design of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to their stable electronic properties and ability to facilitate charge transfer (Salimgareeva & Kolesov, 2005). The introduction of bromo and fluoro groups could potentially enhance these materials' performance by modifying their electronic characteristics.
Environmental and Chemical Stability Studies
The stability and degradation pathways of halogenated organic compounds, including those with bromo and fluoro substituents, are crucial in environmental chemistry. Research on similar fluorinated and brominated compounds helps in understanding their environmental fate, persistence, and potential bioaccumulation. Studies on the microbial degradation of polyfluoroalkyl substances provide insights into how such compounds might behave in natural ecosystems and the challenges associated with their environmental impact (Liu & Mejia Avendaño, 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO3/c11-5-1-2-7(12)6(3-5)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIUOHNYWIGZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=C(C=CC(=C2)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353007.png)
![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B6353014.png)
![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)
![4-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6353024.png)









